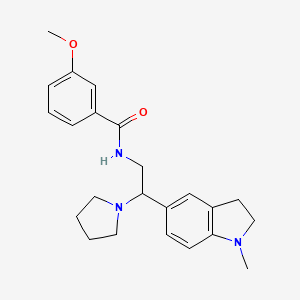

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

This compound features a benzamide core substituted with a 3-methoxy group and a complex side chain containing 1-methylindolin-5-yl and pyrrolidin-1-yl moieties.

Properties

IUPAC Name |

3-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-25-13-10-18-14-17(8-9-21(18)25)22(26-11-3-4-12-26)16-24-23(27)19-6-5-7-20(15-19)28-2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWPQTKKHZCOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and physicochemical properties of the target compound with analogs from the evidence:

Key Differences and Implications

Core Benzamide Modifications: The target compound’s 3-methoxy group is shared with temano-grel and the 4-amino derivative , suggesting a common pharmacophore for binding. However, temano-grel’s morpholinoethoxy group enhances aqueous solubility compared to the target’s pyrrolidine/indoline side chain, which may increase lipophilicity and blood-brain barrier penetration.

Heterocyclic Side Chains: The 1-methylindolin-5-yl group in the target compound is unique among the analogs. Indoline derivatives are associated with serotonin receptor modulation, while temano-grel’s pyrazolyl group is linked to antiplatelet activity . Pyrrolidine moieties (present in both the target and ’s compound) are often used to improve metabolic stability .

In contrast, thiazolyl/isoxazolylmethylthio derivatives from exhibit broader antiviral/anticancer applications, likely due to thioether-mediated redox interactions .

Physicochemical Properties: The ethylsulfonyl group in ’s compound improves solubility, whereas the target compound’s indoline and pyrrolidine groups may favor lipid membrane permeation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.